molecular formula C11H11NO2 B077319 Ethyl 3-(cyanomethyl)-benzoate CAS No. 13288-86-3

Ethyl 3-(cyanomethyl)-benzoate

Cat. No. B077319
CAS RN: 13288-86-3
M. Wt: 189.21 g/mol
InChI Key: QGWJUDWWDUECLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879853B2

Procedure details

Ethyl 3-cyanomethyl-benzoate (compound E5) (7.15 g, 41 mmol) is dissolved in ethanol (200 mL) and concentrated hydrochloric acid (5 mL), Pd/C (2 g) is added and the mixture is hydrogenated at 3 bar hydrogen pressure for 24 h. Afterwards, the mixture is filtered, evaporated and the residue is treated with methanol (120 mL) and aqueous 2N NaOH (50 mL, 0.1 mol) and heated 6 h at 40° C., filtered and the filtrate treated with aqueous 2N hydrochloric acid (32 mL, 64 mmol). Boc-anhydride (Boc2O) (9.81 g, 45 mmol) and tertbutanol are added and stirred for 16 h at ambient temperature. The mixture is evaporated, the residue is extracted with dichloromethane/ethyl acetate (1:1, 3×30 mL) and water. After evaporation the organic phase is purified by flash chromatography.
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Boc-anhydride
Quantity
9.81 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
120 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[C:7]([O:9]CC)=[O:8])#[N:2].Cl.[H][H].[OH-:18].[Na+].[CH3:20][OH:21]>C(O)C.[Pd].C(O)(C)(C)C>[C:4]([O:18][C:20]([NH:2][CH2:1][CH2:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[C:7]([OH:9])=[O:8])=[O:21])([CH3:5])([CH3:14])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
7.15 g
Type
reactant
Smiles
C(#N)CC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
32 mL
Type
reactant
Smiles
Cl
Step Five
Name
Boc-anhydride
Quantity
9.81 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Afterwards, the mixture is filtered
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with dichloromethane/ethyl acetate (1:1, 3×30 mL) and water
CUSTOM
Type
CUSTOM
Details
After evaporation the organic phase
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)NCCC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.